![molecular formula C19H15FN2O2 B2935702 (3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone CAS No. 955688-26-3](/img/structure/B2935702.png)
(3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone
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Overview
Description
(3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone, also known as DFO, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DFO belongs to the class of quinoline derivatives and has shown promising results in various scientific studies.
Mechanism of Action
Target of Action
It is known that compounds containing the1,3,4-oxadiazole ring, such as this one, have a broad range of chemical and biological properties . They have been found to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
It is known that 1,3,4-oxadiazole hybrids with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes (thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-oxadiazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.
Pharmacokinetics
It is known that compounds with similar structures can exhibit non-linear oral pharmacokinetics .
Result of Action
Given the broad range of biological activities associated with 1,3,4-oxadiazole derivatives , it can be inferred that this compound may have various molecular and cellular effects depending on the specific targets and pathways it interacts with.
Advantages and Limitations for Lab Experiments
(3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone has several advantages for lab experiments. It is easy to synthesize and has a low toxicity profile. (3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone has been shown to have a high degree of selectivity towards its target enzymes and proteins. However, (3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. (3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone also has poor stability in the presence of light and air.
Future Directions
For the study of (3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone include investigating its potential as a therapeutic agent for other diseases, improving its solubility and stability, and developing new derivatives with improved properties.
Synthesis Methods
The synthesis of (3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with 4-fluorobenzaldehyde in the presence of acetic acid and glacial acetic acid. The product obtained is then reacted with 2-amino-4-methylquinoline in the presence of acetic acid to obtain (3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone. The purity of the compound can be improved by recrystallization using ethanol.
Scientific Research Applications
(3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone has shown potential as a therapeutic agent in various scientific studies. One such study showed that (3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. Another study showed that (3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone has antitumor activity and can be used to treat cancer. (3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone has also shown potential as an anti-microbial agent and can be used to treat bacterial and fungal infections.
properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c20-15-9-7-14(8-10-15)17-12-21-18(24-17)19(23)22-11-3-5-13-4-1-2-6-16(13)22/h1-2,4,6-10,12H,3,5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTZNEFKKBCXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NC=C(O3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone |
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